SPDP-PEG4-NHS ester

説明

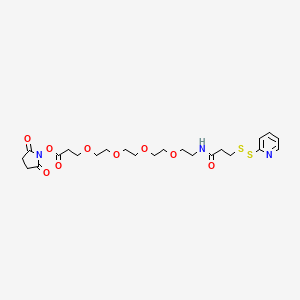

SPDP-PEG4-NHS ester, also known as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate polyethylene glycol 4 succinimidyl ester, is a bifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end. This compound is widely used in bioconjugation, particularly for linking proteins, peptides, and other molecules with primary amines and sulfhydryl groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of SPDP-PEG4-NHS ester involves the reaction of polyethylene glycol with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate and 2-pyridyldithiol. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the reactive groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored in a desiccated environment at low temperatures to maintain its stability .

Types of Reactions:

Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bond in the 2-pyridyldithiol group can be cleaved by reducing agents such as dithiothreitol

Common Reagents and Conditions:

Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are commonly used for conjugation reactions involving the N-hydroxysuccinimide ester

Reducing Agents: Dithiothreitol is often used to cleave the disulfide bond in the 2-pyridyldithiol group

Major Products:

Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester with primary amines.

Cleaved Disulfides: Resulting from the reduction of the 2-pyridyldithiol group

科学的研究の応用

Bioconjugation Applications

-

Protein Conjugation

- SPDP-PEG4-NHS ester is utilized to modify proteins by creating stable conjugates through amine-to-sulfhydryl crosslinking. This is particularly useful in enhancing the properties of therapeutic proteins and antibodies.

- Case Study: A study demonstrated the successful conjugation of an antibody to a therapeutic peptide using this compound, resulting in improved stability and efficacy in targeted delivery systems .

-

Drug Delivery Systems

- The compound is employed in the development of drug delivery vehicles that can selectively target specific cells or tissues. The amphiphilic nature of the PEG spacer enhances solubility and biocompatibility.

- Case Study: Research highlighted the use of this compound in formulating nanoparticles for siRNA delivery, achieving significant cellular uptake and gene silencing in cancer cells .

-

Diagnostic Applications

- In diagnostics, this compound is used for labeling biomolecules for imaging or detection purposes. Its ability to create stable linkages facilitates the development of sensitive assays.

- Case Study: An application involved conjugating fluorescent dyes to antibodies using this compound, which enabled highly sensitive detection of biomarkers in clinical samples .

Advantages of this compound

- Water Solubility: Unlike traditional SPDP crosslinkers, this compound is water-soluble, reducing the risk of precipitation during reactions with biomolecules.

- Versatility: The compound can be used with a variety of biomolecules including proteins, peptides, and nucleic acids, making it a valuable tool across multiple research fields.

- Reversible Linkage: The disulfide bond formed can be cleaved under reducing conditions, allowing for controlled release of conjugated molecules.

Experimental Considerations

- Reaction Conditions

- Storage and Handling

- Protocol for Use

作用機序

The mechanism of action of SPDP-PEG4-NHS ester involves the formation of stable amide bonds through the reaction of the N-hydroxysuccinimide ester with primary amines. The 2-pyridyldithiol group forms reversible disulfide linkages with sulfhydryl groups, which can be cleaved by reducing agents. This dual reactivity allows for the efficient and specific conjugation of molecules .

類似化合物との比較

- SPDP-dPEG®4-NHS ester

- LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate)

- SM(PEG)24 (PEGylated, long-chain SMCC crosslinker) .

Uniqueness: SPDP-PEG4-NHS ester stands out due to its polyethylene glycol spacer arm, which enhances the solubility and flexibility of the crosslinker compared to those with only hydrocarbon spacers. This feature makes it particularly useful in aqueous environments and for applications requiring high solubility .

生物活性

SPDP-PEG4-NHS ester, or succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate polyethylene glycol 4 succinimidyl ester, is a bifunctional crosslinker extensively utilized in bioconjugation and drug delivery systems. This compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a 2-pyridyldithiol group that reacts with sulfhydryl groups, facilitating the formation of stable conjugates. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Functional Groups

This compound comprises two reactive ends:

- N-Hydroxysuccinimide (NHS) Ester : Reacts with primary amines to form stable amide bonds.

- 2-Pyridyldithiol Group : Reacts with thiol groups to create disulfide bonds.

The polyethylene glycol (PEG) component enhances solubility and reduces immunogenicity, making it suitable for in vivo applications. The structure allows for versatile applications in creating complex biomolecular constructs.

Reaction Dynamics

The reactivity of this compound is influenced by pH levels. Optimal reactions typically occur at a pH range of 7 to 8, where the NHS ester exhibits stability and effective coupling to amines. Hydrolysis of the NHS ester increases significantly at higher pH levels, reducing its effective lifespan .

Applications in Scientific Research

This compound is employed in various fields:

- Bioconjugation : Linking proteins and peptides for research in protein-protein interactions.

- Drug Delivery Systems : Facilitating targeted delivery through stable conjugation with therapeutic agents.

- Diagnostics : Used in the development of diagnostic kits due to its ability to form stable complexes with biomolecules.

Case Studies

- Protein Engineering : A study demonstrated the successful conjugation of antibodies using this compound, enhancing their stability and functionality in therapeutic applications .

- Targeted Therapy Development : Research involving the use of this compound in creating antibody-drug conjugates (ADCs) showed improved targeting efficiency and reduced off-target effects compared to traditional methods .

- Biosensor Development : The compound has been pivotal in developing biosensors that utilize its ability to link biomolecules effectively, leading to enhanced sensitivity and specificity in detection assays .

Stability and Solubility

This compound enhances the solubility of conjugated molecules due to its PEG component. This property is crucial for maintaining the functionality of biomolecules in aqueous environments. The hydrophilic nature of PEG minimizes aggregation and precipitation issues commonly encountered with hydrophobic crosslinkers .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Increased Solubility : Facilitates better absorption and distribution within biological systems.

- Reduced Immunogenicity : The PEG moiety helps evade immune detection, enhancing the longevity of conjugated drugs in circulation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Short PEG chain (4 units) | Enhanced reactivity; suitable for bioconjugation |

| Maleimide-PEG-NHS Ester | Maleimide group instead of SPDP | Specific reactivity with thiols; less versatile |

| Sulfo-SMCC | Sulfo-succinimidyl 4-(N-maleimidomethyl) cyclohexane | Dual reactivity but different linker properties |

This compound stands out due to its combination of hydrophilicity from PEG and dual reactivity from both NHS and SPDP groups, making it particularly suitable for complex bioconjugation tasks .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVBGVZVUCIFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。